molecular formula C13H12F3N3O B2370063 2-Morpholino-3-(trifluoromethyl)quinoxaline

2-Morpholino-3-(trifluoromethyl)quinoxaline

Cat. No.: B2370063
M. Wt: 283.25 g/mol
InChI Key: CVLXLLSRTYGQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-324485 is a chemical compound with the molecular formula C13H12F3N3O and a molecular weight of 283.25 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

WAY-324485 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-324485 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It is used in biological assays and experiments to study its effects on different biological systems.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and products.

Comparison with Similar Compounds

WAY-324485 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

IUPAC Name

4-[3-(trifluoromethyl)quinoxalin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c14-13(15,16)11-12(19-5-7-20-8-6-19)18-10-4-2-1-3-9(10)17-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLXLLSRTYGQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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